molecular formula C39H62O14 B1678363 Pamaqueside CAS No. 150332-35-7

Pamaqueside

Katalognummer: B1678363
CAS-Nummer: 150332-35-7
Molekulargewicht: 754.9 g/mol
InChI-Schlüssel: VWMZIGBYZQUQOA-QEEMJVPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pamaquesid wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen die Bildung von Saponinstrukturen beteiligt ist. Der Syntheseweg umfasst typischerweise die Glykosylierung eines steroidalen Sapogenins, gefolgt von verschiedenen Schutzgruppenmanipulationen und funktionellen Gruppenumwandlungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Pamaquesid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die Verwendung fortschrittlicher Techniken wie Chromatographie zur Reinigung und Kristallisation zur Isolierung des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen: Pamaquesid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Pamaquesid mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Cholesterol Absorption Inhibition

Pamaqueside has demonstrated significant efficacy in reducing cholesterol levels. In studies conducted on cholesterol-fed rabbits, it was found to decrease intestinal absorption of cholesterol by 25-75%, increase fecal neutral sterol excretion up to 2.5-fold, and lower hepatic cholesterol content by 10-55% . High doses of this compound effectively prevented hypercholesterolemia, indicating its potential as a therapeutic agent for managing cholesterol levels.

Clinical Trials and Research Findings

This compound is currently under investigation in Phase 3 clinical trials for its effectiveness in treating hypercholesterolemia. The ongoing studies are essential for validating its safety and efficacy in human populations. Preliminary findings suggest that this compound's pharmacological profile is comparable to other established cholesterol-lowering agents but with potentially fewer side effects due to its distinct mechanism .

Pharmacological Effects of this compound

ParameterEffectMeasurement Unit
Intestinal Cholesterol AbsorptionDecreased by 25-75%Percentage
Fecal Neutral Sterol ExcretionIncreased up to 2.5-foldFold Increase
Hepatic Cholesterol ContentDecreased by 10-55%Percentage
Hypercholesterolemia PreventionEffective at high doses (>5 mg/kg)Dose

Clinical Trial Phases for this compound

Trial PhaseStatusIndicationOrganization
Phase 3OngoingHypercholesterolemiaPfizer Inc.

Study on Cholesterol-Fed Rabbits

In a controlled study involving cholesterol-fed rabbits, this compound was administered at varying doses to assess its impact on cholesterol levels. The results indicated that:

  • At doses exceeding 5 mg/kg, this compound completely prevented the onset of hypercholesterolemia.
  • The compound significantly increased the excretion of neutral sterols, correlating with decreased plasma and hepatic cholesterol levels.

This study provides critical insights into the potential application of this compound as a therapeutic agent for managing high cholesterol.

Wirkmechanismus

Pamaqueside exerts its effects by inhibiting the absorption of cholesterol in the intestines. It binds to cholesterol molecules, preventing their incorporation into micelles and subsequent absorption by enterocytes. This leads to increased excretion of cholesterol in the feces and a reduction in serum LDL cholesterol levels . The molecular targets involved include cholesterol transporters and enzymes responsible for cholesterol metabolism .

Vergleich Mit ähnlichen Verbindungen

Pamaquesid ist strukturell ähnlich anderen synthetischen Saponinen wie Tiquesid. Beide Verbindungen zeigen hypocholesterinämische Aktivitäten, indem sie die intestinale Cholesterinabsorption reduzieren und die Ausscheidung von neutralen Sterolen im Stuhl erhöhen . Pamaquesid hat eine höhere Wirksamkeit gezeigt und einen schnelleren Rückgang der Plasmacholesterinwerte im Vergleich zu Tiquesid .

Ähnliche Verbindungen:

Der einzigartige Wirkmechanismus und die höhere Wirksamkeit von Pamaquesid machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung im Bereich der Cholesterinregulation.

Biologische Aktivität

Pamaqueside, also known as CP148623, is a saponin compound recognized for its significant biological activity, particularly as a cholesterol absorption inhibitor and a potent binder of the SARS-CoV-2 receptor-binding domain (RBD) . This article delves into the various biological activities of this compound, supported by research findings, data tables, and case studies.

Cholesterol Absorption Inhibition

This compound has been extensively studied for its ability to inhibit cholesterol absorption. In a study involving cholesterol-fed rabbits, this compound and tiqueside were evaluated for their hypocholesterolemic effects. The results indicated that high doses of this compound significantly reduced plasma and hepatic cholesterol levels, demonstrating its efficacy as a cholesterol absorption inhibitor .

Table 1: Effects of this compound on Cholesterol Levels

Study Dosage (mg/kg) Plasma Cholesterol Reduction (%) Hepatic Cholesterol Reduction (%)
Sugarman et al. (2020)>5100%100%
Sugarman et al. (2020)10065%70%

Binding Affinity to SARS-CoV-2 RBD

Recent research has highlighted this compound's role in potentially inhibiting SARS-CoV-2 by binding to the RBD of the virus. In silico studies demonstrated that this compound forms multiple hydrogen bonds with key residues in the RBD, which may interfere with the virus's ability to enter host cells .

Table 2: Binding Characteristics of this compound to SARS-CoV-2 RBD

Compound Binding Energy (kcal/mol) Hydrogen Bonds Formed Key Residues Involved
This compound-7.99Tyr453, Asn501, Gln493

The biological activity of this compound can be attributed to its structural properties as a saponin. Saponins are known to interact with cell membranes, affecting permeability and influencing various physiological processes. They can disrupt lipid bilayers and alter membrane dynamics, which may explain their diverse biological effects including immunostimulation and potential antiviral activity .

Case Studies

  • Cholesterol Metabolism in Hamsters : A study conducted on hamsters demonstrated that administration of this compound led to a significant decrease in cholesterol absorption compared to control groups. The study provided evidence for its potential use in managing hypercholesterolemia .
  • Inhibition of Viral Entry : Research focused on the interaction between this compound and SARS-CoV-2 showed that it could effectively prevent viral entry into cells by blocking the RBD-ACE2 interaction. This finding positions this compound as a candidate for further investigation in antiviral therapies .

Eigenschaften

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)27-24(53-39)12-22-21-6-5-19-11-20(8-9-37(19,3)28(21)23(42)13-38(22,27)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-22,24-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22+,24+,25-,26-,27+,28-,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMZIGBYZQUQOA-QEEMJVPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150332-35-7
Record name Pamaqueside [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150332357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMAQUESIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1Y3WKM9WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.